n-[(5-chloro-8-hydroxyquinolin-7-yl)(phenyl)methyl]acetamide
Overview
Description
N-[(5-chloro-8-hydroxyquinolin-7-yl)(phenyl)methyl]acetamide is a synthetic organic compound with the molecular formula C18H15ClN2O2 and a molecular weight of 326.78 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-chloro-8-hydroxyquinolin-7-yl)(phenyl)methyl]acetamide typically involves the following steps:
Bromination of 8-hydroxyquinoline: 8-hydroxyquinoline is brominated using N-bromosuccinimide (NBS) in chloroform to yield 7-bromoquinolin-8-ol.
Reduction and Amination: The brominated product is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl), followed by reduction with sodium dithionite (Na2S2O4) in a mixture of tetrahydrofuran (THF) and water to obtain 5-amino-7-bromoquinolin-8-ol.
Formation of the Final Product: The amino compound is then reacted with phenylacetaldehyde and acetic anhydride to form this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
N-[(5-chloro-8-hydroxyquinolin-7-yl)(phenyl)methyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group at the 8-position can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(5-chloro-8-hydroxyquinolin-7-yl)(phenyl)methyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(5-chloro-8-hydroxyquinolin-7-yl)(phenyl)methyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . Additionally, it can interact with cellular receptors to modulate signaling pathways involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
- N-[(5-chloro-8-hydroxyquinolin-7-yl)[4-(dimethylamino)phenyl]methyl]acetamide
- N-[(5-chloro-8-hydroxyquinolin-7-yl)(phenyl)methyl]-2-methylpropanamide
Uniqueness
N-[(5-chloro-8-hydroxyquinolin-7-yl)(phenyl)methyl]acetamide is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(5-chloro-8-hydroxyquinolin-7-yl)-phenylmethyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-11(22)21-16(12-6-3-2-4-7-12)14-10-15(19)13-8-5-9-20-17(13)18(14)23/h2-10,16,23H,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOXQDKTBGYXDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=CC=C1)C2=CC(=C3C=CC=NC3=C2O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101320680 | |
Record name | N-[(5-chloro-8-hydroxyquinolin-7-yl)-phenylmethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101320680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49644731 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
332939-46-5 | |
Record name | N-[(5-chloro-8-hydroxyquinolin-7-yl)-phenylmethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101320680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(5-chloro-8-hydroxyquinolin-7-yl)(phenyl)methyl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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